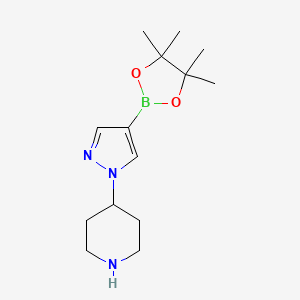

4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine

Description

Properties

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BN3O2/c1-13(2)14(3,4)20-15(19-13)11-9-17-18(10-11)12-5-7-16-8-6-12/h9-10,12,16H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMSGGJUFFRKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Boronation of Pyrazolyl Piperidine Derivatives

The most common approach to prepare the target compound involves the installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety onto a pyrazolyl-substituted piperidine scaffold. This is frequently achieved through palladium-catalyzed borylation reactions of bromopyrazolyl piperidine precursors.

Key Reaction Conditions and Catalysts:

- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2)

- Base: Potassium acetate (KOAc)

- Solvents: Dimethyl sulfoxide (DMSO), 1,4-dioxane, or N,N-dimethylformamide (DMF)

- Temperature: 80–110 °C

- Atmosphere: Inert (nitrogen or argon)

- Reaction Time: 9–12 hours

A bromopyrazolyl piperidine derivative (e.g., tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate) is reacted with bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane dimer) in the presence of Pd(dppf)Cl2 and potassium acetate under nitrogen atmosphere. The reaction is conducted in a suitable solvent like 1,4-dioxane or DMSO at elevated temperatures (80–110 °C) for several hours. After completion, the mixture is filtered and purified by column chromatography and recrystallization to yield the boronate ester product as a white solid.

- Yields range from 44% to 81% depending on scale and conditions.

- Purification typically involves silica gel chromatography and recrystallization from hexane or ethyl acetate/hexane mixtures.

- The product is characterized by ^1H NMR and mass spectrometry confirming the structure.

Multi-Step Synthesis Starting from Piperidine Derivatives

An alternative synthetic route involves a three-step process starting from tert-butyl-4-hydroxypiperidine-1-carboxylate:

- Formation of the Pyrazolyl Piperidine Intermediate: Functionalization of the piperidine nitrogen with a pyrazole ring.

- Borylation Step: Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group using palladium-catalyzed borylation.

- Deprotection or Further Functionalization: Depending on the target molecule, removal of protecting groups or further modifications.

This method achieved an overall yield of approximately 49.9% over three steps, with structural confirmation by MS and ^1H NMR spectroscopy.

Organometallic Approaches Using Grignard Reagents

A notable preparation method employs isopropylmagnesium chloride (a Grignard reagent) for the borylation of the pyrazolyl piperidine intermediate:

- The starting compound is dissolved in dry tetrahydrofuran (THF) under nitrogen atmosphere.

- The solution is cooled to -10 °C, and isopropylmagnesium chloride solution in THF is added slowly.

- After warming to 20 °C, a boronic acid derivative is added, and the reaction is maintained at 20–30 °C for 9 hours.

- Work-up involves addition of ethyl acetate and water, stirring, separation, drying, and concentration.

- Recrystallization yields the boronate ester with an 81% yield on a large scale (e.g., 1.2 kg product from 1.3 kg starting material).

| Method | Starting Material | Catalyst/Base | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate | Pd(dppf)Cl2, KOAc | 1,4-dioxane or DMSO | 80–110 °C | 9–12 h | 44–81% | Column chromatography, recrystallization |

| Three-step synthesis | tert-butyl-4-hydroxypiperidine-1-carboxylate | Pd catalyst in borylation step | Various | Various | Multi-step | ~50% overall | MS and ^1H NMR confirmed |

| Grignard borylation | Pyrazolyl piperidine intermediate | Isopropylmagnesium chloride | THF | -10 to 30 °C | 9 h | 81% | Large scale, inert atmosphere |

- The palladium-catalyzed borylation is the most widely used and reliable method, allowing for good control over the reaction and moderate to high yields.

- Reaction conditions such as solvent choice, temperature, and reaction time significantly affect the yield and purity.

- Use of inert atmosphere (nitrogen or argon) is critical to avoid oxidation and side reactions.

- The Grignard reagent method is effective for large-scale synthesis with high yield but requires careful temperature control and moisture-free conditions.

- Purification steps including silica gel chromatography and recrystallization are essential for obtaining analytically pure compounds.

- Structural characterization by ^1H NMR and mass spectrometry confirms the successful introduction of the boronate ester group.

The preparation of 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine is efficiently achieved via palladium-catalyzed borylation of bromopyrazolyl piperidine derivatives under inert atmosphere with potassium acetate as base. Alternative methods using Grignard reagents are also viable, especially for large-scale production. Multi-step syntheses starting from hydroxypiperidine derivatives provide additional routes with moderate overall yields. Careful control of reaction conditions and purification techniques ensures high-quality product suitable for further pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: : The pyrazolyl ring can be reduced to form pyrazolidines.

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed

Boronic Esters: : Formed through the oxidation of the boronic acid group.

Pyrazolidines: : Resulting from the reduction of the pyrazolyl ring.

Substituted Piperidines: : Produced through nucleophilic substitution reactions.

Scientific Research Applications

This compound finds applications in various fields:

Chemistry: : It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: : It serves as a probe in biochemical assays to study enzyme activities.

Medicine: : It is explored for its potential therapeutic properties in drug discovery.

Industry: : It is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, modulating their activity. The pyrazolyl ring can interact with receptors, influencing signaling pathways.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Reactivity and Stability

- Suzuki-Miyaura Coupling : The target compound’s boronate group facilitates efficient cross-coupling with aryl/heteroaryl halides, as demonstrated in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors . Analogous pyridine derivatives (e.g., 864754-20-1) exhibit similar reactivity but may differ in electronic effects due to the aromatic pyridine ring .

- Hydrolytic Stability : The pinacol boronate ester in the target compound offers enhanced stability compared to unprotected boronic acids. However, substituents like the tert-butyl carbamate in 877399-74-1 provide steric protection, further stabilizing the boronate .

Biological Activity

4,6-Dichloro-2-(methylthio)-5-pyrimidineamine is a heterocyclic compound characterized by its pyrimidine ring structure, which includes two chlorine atoms and a methylthio group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. Its molecular formula is C₆H₆Cl₂N₄S, with a molecular weight of 207.1 g/mol. The presence of chlorine and sulfur atoms contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that 4,6-Dichloro-2-(methylthio)-5-pyrimidineamine exhibits a range of biological activities, primarily as an antibacterial agent. Studies have shown its efficacy against various bacterial strains, suggesting its potential for use in treating microbial infections. Additionally, derivatives of this compound have been explored for their anti-inflammatory properties.

Key Biological Activities

- Antibacterial Activity : The compound has been studied for its ability to inhibit bacterial growth, making it a candidate for antibiotic development.

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

The biological activity of 4,6-Dichloro-2-(methylthio)-5-pyrimidineamine is thought to be mediated through its interaction with various biological targets. The compound's structure allows it to engage with enzymes or receptors involved in cellular processes, potentially inhibiting their function and leading to antibacterial effects.

Research Findings and Case Studies

Several studies have investigated the biological properties of 4,6-Dichloro-2-(methylthio)-5-pyrimidineamine and its derivatives:

-

Antibacterial Studies :

- A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations.

- Another study focused on the synthesis of related pyrimidine derivatives, which showed enhanced antibacterial properties compared to the parent compound.

-

Anti-inflammatory Research :

- Research on derivatives indicated that modifications to the methylthio group could enhance anti-inflammatory effects, suggesting a pathway for developing new therapeutic agents targeting inflammation.

Data Tables

| Compound Name | Structure Features | Biological Activity | Reference |

|---|---|---|---|

| 4,6-Dichloro-2-(methylthio)-5-pyrimidineamine | Two Cl atoms, methylthio group | Antibacterial | |

| 4-Chloro-2-(methylthio)-5-pyrimidineamine | Lacks one Cl atom | Less reactive | |

| 4,6-Difluoro-2-(methylthio)-5-pyrimidineamine | Fluorine substituents | Different activity profile |

Synthesis Pathways

The synthesis of 4,6-Dichloro-2-(methylthio)-5-pyrimidineamine typically involves several key steps:

- Nitrification : Introduction of nitro groups.

- Cyclization with Thiourea : Formation of the pyrimidine ring.

- Methylation : Addition of methyl groups.

- Chlorination : Use of phosphorus oxychloride to introduce chlorine atoms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine?

- Methodology :

- Step 1 : Start with tert-butyl-protected piperidine derivatives (e.g., tert-butyl 4-[4-boronate-1H-pyrazol-1-yl]piperidine-1-carboxylate) to introduce the boronate ester group via Suzuki-Miyaura coupling. Use Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere (N₂/Ar) .

- Step 2 : Deprotect the tert-butyl group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free piperidine-boronate compound .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Key Techniques :

- NMR Spectroscopy : Analyze ¹H, ¹³C, and ¹¹B NMR to confirm boronate ester integration and piperidine/pyrazole ring connectivity .

- X-ray Crystallography : Resolve stereochemistry and verify boronate geometry (e.g., trigonal planar B-O bonding) .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What are common applications of this compound in medicinal chemistry research?

- Applications :

- Kinase Inhibitor Synthesis : The boronate group enables Suzuki coupling to aryl halides in drug candidates (e.g., analogs of PF-06465469, a phosphatase inhibitor) .

- Proteolysis-Targeting Chimeras (PROTACs) : The piperidine moiety serves as a linker for E3 ligase recruitment .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways involving this compound?

- Approach :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in Suzuki-Miyaura coupling. Software: Gaussian or ORCA .

- Reaction Path Search : Apply the artificial force-induced reaction (AFIR) method to predict regioselectivity in pyrazole functionalization .

- Feedback Loops : Integrate experimental data (e.g., HPLC yields) into machine learning models to refine computational predictions .

Q. How can researchers resolve discrepancies between experimental and computational data in reaction mechanisms?

- Strategies :

- Kinetic Isotope Effects (KIE) : Compare experimental KIE values with DFT-calculated values to validate proposed mechanisms .

- In Situ Monitoring : Use real-time IR or Raman spectroscopy to detect intermediates not predicted by simulations .

Q. What strategies improve regioselective functionalization of the pyrazole ring in this compound?

- Methodology :

- Protecting Groups : Temporarily block the piperidine nitrogen with Boc groups to direct electrophilic substitution to the pyrazole C-3 position .

- Metal Coordination : Utilize Pd(0) catalysts with tailored ligands (e.g., SPhos) to bias cross-coupling toward specific pyrazole carbons .

Q. How should researchers handle stability and storage challenges for this boronate-containing compound?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.